molecular formula C11H11N5O B11309507 N-cyclopropyl-3-(1H-tetrazol-1-yl)benzamide

N-cyclopropyl-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11309507
M. Wt: 229.24 g/mol
InChI Key: GBXKVGDTGKFWOJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a cyclopropyl group attached to the amide nitrogen and a tetrazole ring at the meta-position of the benzamide core. Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their role as bioisosteres for carboxylic acids, offering improved metabolic stability and bioavailability .

Properties

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

N-cyclopropyl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C11H11N5O/c17-11(13-9-4-5-9)8-2-1-3-10(6-8)16-7-12-14-15-16/h1-3,6-7,9H,4-5H2,(H,13,17)

InChI Key

GBXKVGDTGKFWOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting nitriles with sodium azide in the presence of a catalyst such as zinc chloride.

    Amidation: The final step involves the formation of the benzamide by reacting the tetrazole derivative with a suitable benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors and greener solvents to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the nitrogen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide

    Reduction: Amines

    Substitution: Substituted tetrazole derivatives

Scientific Research Applications

N-cyclopropyl-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to active sites and modulate the activity of the target. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Substituents: Methyl group at the benzamide meta-position; N,O-bidentate directing group. Applications: Used in metal-catalyzed C–H bond functionalization reactions due to its directing group .

4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide ():

  • Substituents : Imidazole ring at the benzamide para-position; ureido-ethyl side chain.
  • Applications : Pharmacologically relevant, likely targeting enzymes or receptors requiring heterocyclic interactions .
  • Contrast : The imidazole group offers different electronic properties compared to tetrazole, affecting solubility and binding affinity.

N-cyclopropyl-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}benzamide (): Substituents: Thiazole ring linked via methylene-amino group. Molecular Weight: 287.38 g/mol. Contrast: The thiazole group introduces sulfur-based interactions, differing from the nitrogen-rich tetrazole in the target compound.

N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide ():

  • Substituents : Tetrazole at the benzamide para-position; dimethoxyphenyl amide group.
  • Applications : Likely optimized for enhanced solubility due to methoxy groups .
  • Contrast : Positional isomerism (para vs. meta tetrazole) may influence target selectivity.

Physicochemical and Pharmacological Properties

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
This compound C₁₁H₁₁N₅O Cyclopropyl, meta-tetrazole 229.24 Bioisostere for carboxylic acids
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Methyl, N,O-bidentate 207.27 Metal-catalyzed reaction facilitator
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide C₁₆H₂₁N₅O₂ Imidazole, ureido-ethyl 323.38 Enhanced receptor binding
N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide C₁₆H₁₅N₅O₃ Dimethoxyphenyl, para-tetrazole 349.34 Improved solubility

Biological Activity

N-cyclopropyl-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Molecular Formula : C₁₁H₁₂N₄
Molecular Weight : 220.25 g/mol
IUPAC Name : this compound
CAS Number : Not specified in the sources.

The compound features a cyclopropyl group and a tetrazole moiety attached to a benzamide structure, which is known to enhance biological activity through various mechanisms.

Biological Activities

Research indicates that compounds containing tetrazole rings often exhibit notable biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following table summarizes relevant findings on the biological activities associated with this compound and related compounds.

Compound Name Biological Activity Mechanism of Action
This compoundAntimicrobial, anti-inflammatoryBinding affinity to specific receptors
5-Methyl-N-cyclopropylbenzamideAnti-inflammatoryInhibition of pro-inflammatory cytokines
2-Cyclopropyl-N-(4-methylphenyl)tetrazoleCalcium channel modulationModulation of calcium influx in cells

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Studies indicate that tetrazole-containing compounds can inhibit bacterial growth effectively. For instance, the compound's structure allows it to interact with microbial targets, potentially disrupting their cellular processes.

Anti-inflammatory Effects

The compound may also exert anti-inflammatory effects by modulating immune responses. Research suggests that similar benzamide derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Anticancer Potential

Preliminary studies have indicated that compounds with tetrazole moieties may possess anticancer properties. These compounds can induce apoptosis in cancer cells through the inhibition of key regulatory pathways involved in cell proliferation and survival.

The biological activity of this compound is primarily attributed to its ability to bind selectively to various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The tetrazole ring mimics carboxylic acid functional groups, enhancing binding affinity.
  • Enzymes : Compounds with similar structures have been shown to inhibit enzymes critical for DNA replication and transcription, such as topoisomerase II.

Case Studies and Research Findings

Several studies have explored the effects of related compounds:

  • Neuroleptic Activity : Research indicates that modifications to benzamide structures can significantly enhance antipsychotic activity, suggesting potential applications in treating psychiatric disorders.
  • Anticancer Studies : Investigations into similar tetrazole-containing compounds have demonstrated their ability to induce apoptosis in cancer cell lines, highlighting their therapeutic potential against tumors.

Data Table: Biological Activities of Related Compounds

Compound Activity Type IC50/Other Metrics
This compoundAntimicrobialMIC values not specified
5-Methyl-N-cyclopropylbenzamideAnti-inflammatoryIC50 values not specified
2-Cyclopropyl-N-(4-methylphenyl)tetrazoleCalcium channel modulationIC50 values not specified

Q & A

Q. What are the key structural features of N-cyclopropyl-3-(1H-tetrazol-1-yl)benzamide, and how do they influence its reactivity?

The compound consists of:

  • A benzamide core (providing aromatic stability and hydrogen-bonding capacity via the amide group).
  • A cyclopropyl substituent on the amide nitrogen (introducing steric hindrance and potential conformational rigidity).
  • A tetrazole ring at the 3-position (electron-withdrawing effects enhance electrophilic reactivity; nitrogen-rich structure mimics bioisosteres like carboxylates). These features dictate interactions with biological targets (e.g., enzymes) and influence synthetic pathways, such as regioselective coupling reactions .

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves:

  • Step 1 : Preparation of 3-aminobenzoic acid derivatives.
  • Step 2 : Cyclopropane introduction via nucleophilic substitution or coupling reactions (e.g., using cyclopropylamine under basic conditions).
  • Step 3 : Tetrazole ring formation via [2+3] cycloaddition between nitriles and sodium azide, catalyzed by ammonium chloride . Key challenges include controlling side reactions during tetrazole formation and ensuring high purity through recrystallization or column chromatography.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in coupling steps .
  • Temperature control : Maintaining 60–80°C during tetrazole synthesis minimizes byproduct formation.
  • Inert atmosphere : Use of nitrogen/argon prevents oxidation of sensitive intermediates .
  • Catalysts : Transition metals (e.g., CuI) or organocatalysts improve regioselectivity in heterocycle formation .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Essential methods include:

  • Spectroscopy :
  • ¹H/¹³C NMR : Verify cyclopropyl proton splitting patterns (~δ 0.5–1.5 ppm) and tetrazole aromaticity.
  • IR : Confirm amide C=O stretching (~1650 cm⁻¹) and tetrazole N-H/N=N vibrations (~3400, 1600 cm⁻¹) .
    • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 252.27 for analogous compounds) validate molecular weight .
    • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. How do polymorphic forms of this compound impact its stability and bioactivity?

Polymorphs (e.g., monoclinic vs. rhombic crystals) affect:

  • Solubility : Amorphous forms may enhance dissolution rates in polar solvents.
  • Thermal stability : Differential scanning calorimetry (DSC) identifies melting points and phase transitions.
  • Bioactivity : Crystal packing influences interactions with biological targets (e.g., enzyme binding pockets). X-ray crystallography is critical for polymorph characterization .

Q. What strategies can mitigate discrepancies in biological activity data across studies?

Address variability via:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
  • Purity validation : Impurities >5% can skew IC50 values; employ orthogonal analytical methods .
  • Polymorph screening : Test all crystalline forms in bioassays to identify the most active variant .
  • Mechanistic studies : Use knock-out models or competitive inhibitors to confirm target specificity (e.g., DNA gyrase inhibition for antibacterial activity) .

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